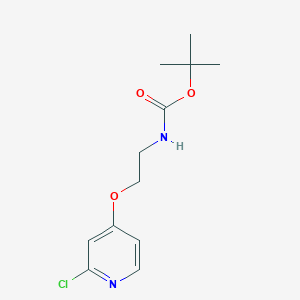
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative with the molecular formula C10H16FNO3 and a molecular weight of 217.24 g/mol . This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .
Métodos De Preparación
The synthesis of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with fluorinating agents under controlled conditions . One common method involves the use of anhydrous tetrahydrofuran as a solvent and L-selectride as a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can yield alcohol derivatives, often using reagents like L-selectride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like L-selectride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atom in the molecule enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Similar in structure but lacks the methyl group at the 3-position.
tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains additional methoxy groups, altering its chemical properties and reactivity.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H18FNO3 |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h5-7H2,1-4H3 |
Clave InChI |
VDKUDNPSRRHOQX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)




![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)



![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)

